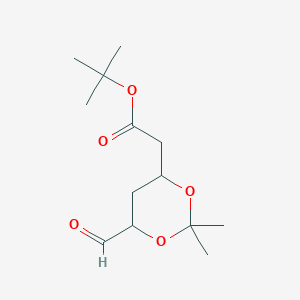
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate
Descripción general
Descripción
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate is a chemical compound with the molecular formula C13H22O5 and a molecular weight of 258.31 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of di-tert-butyl dicarbonate (Boc2O) in dioxane, which is added to an ice-cold, magnetically stirred solution of L-serine in 1 N sodium hydroxide . The mixture is then stirred at 5°C for 30 minutes, then allowed to warm to room temperature over 3.5 hours . The mixture is concentrated to half its original volume by rotary evaporation at 35°C, cooled in an ice-water bath, acidified to pH 2–3 by the slow addition of 1 N potassium bisulfate, and then extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1(OC(CC(O1)C=O)CC(=O)OC©©C)C .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps. For example, the reaction of N-Boc-L-serine methyl ester with 2,2-dimethoxypropane and boron trifluoride etherate results in the formation of 3- (1,1-Dimethylethyl) 4-methyl- (S)-2,2-dimethyloxazolidine-3,4-dicarboxylate .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 320.3±32.0 °C and a predicted density of 1.073±0.06 g/cm3 . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Aplicaciones Científicas De Investigación
- Researchers have explored Pitavastatin Impurity 8 as a reference standard or internal standard in analytical methods. For instance, a recent study developed an ecological RP-HPLC method for the determination of Pitavastatin, Fenofibrate, and their impurities in a novel fixed-dose combination. The method achieved efficient chromatographic separation and was validated according to ICH guidelines.
Analytical Chemistry and Method Development
Direcciones Futuras
Mecanismo De Acción
Target of Action
Pitavastatin Impurity 8, also known as “1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate”, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the synthesis of cholesterol within the liver .
Mode of Action
Pitavastatin Impurity 8 acts as a competitive inhibitor of HMG-CoA Reductase . By inhibiting this enzyme, it reduces the conversion of HMG-CoA to mevalonic acid, a key step in the production of cholesterol . This results in a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .
Biochemical Pathways
The inhibition of HMG-CoA Reductase by Pitavastatin Impurity 8 affects the mevalonate pathway , which is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Pharmacokinetics
It reaches peak plasma concentrations about 1 hour after oral administration . Both the maximum concentration (Cmax) and the area under the curve (AUC0-inf) increase in a dose-proportional manner for single pitavastatin doses .
Result of Action
The primary result of Pitavastatin Impurity 8’s action is the reduction of abnormal cholesterol and lipid levels . This ultimately helps to reduce the risk of cardiovascular disease, including myocardial infarction and stroke . It has been shown that statins cause a 20%-22% relative reduction in major cardiovascular events for every 1 mmol/L reduction in LDL .
Action Environment
The action of Pitavastatin Impurity 8, like other statins, can be influenced by various environmental factors. For instance, diet plays a significant role in the drug’s efficacy, as it is used along with a proper diet to help lower “bad” cholesterol and fats and raise “good” cholesterol in the blood
Propiedades
IUPAC Name |
tert-butyl 2-(6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h8-10H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFQIIXBSQLRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

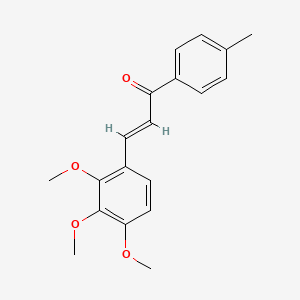
![4-[(4-Fluorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3077012.png)

![2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3077039.png)
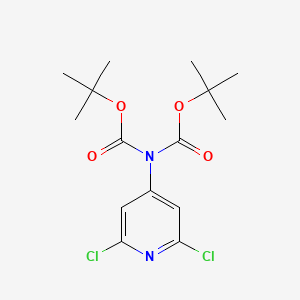
![4-[2-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077054.png)
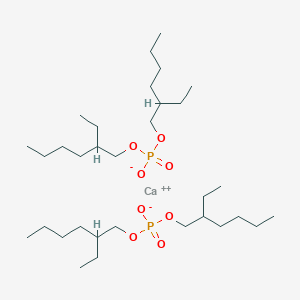

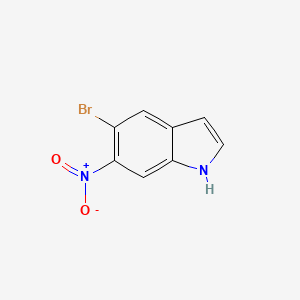
![5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.5.0.0(2,7)]tetradeca-1(9),2(7),3,5-tetraen-3-ol](/img/structure/B3077099.png)

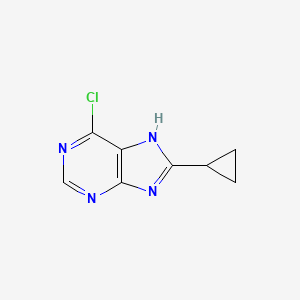
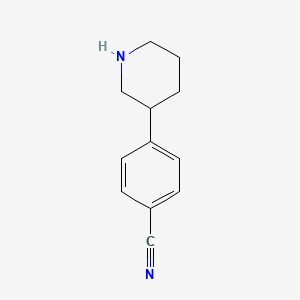
![1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077120.png)